

# Comprehensive Technical Review: Amlexanox Safety Profile, Adverse Effects, and Clinical Trials

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Amlexanox

CAS No.: 68302-57-8

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## Drug Overview and Background

**Amlexanox** (chemical name: 2-amino-7-isopropyl-5-oxo-5H-(1)benzopyrano-(2,3-b)-pyridine-3-carboxylic acid) is a tricyclic amine carboxylic acid compound with the molecular formula C<sub>16</sub>H<sub>14</sub>N<sub>2</sub>O<sub>4</sub> and molecular weight of 298.30 g/mol. This small molecule therapeutic has been developed in multiple formulations, including **5% oral paste**, **oral adhesive tablets**, and **oral adhesive pellicles** for various clinical applications. The drug is characterized as an odorless, white to yellowish-white crystalline powder that remains stable for approximately 3 years when stored as a powder at -20°C. [1] [2]

**Amlexanox** has experienced a varied regulatory history across different regions. While it was previously available in the United States as a 5% oral paste (brand name Aphthasol) for the treatment of aphthous ulcers, it has since been **discontinued in the U.S. market** as of 2017, though the exact reasons for discontinuation are not fully specified in the available literature. In contrast, **amlexanox** remains approved and commercially available in Japan, where it has been used since 1987 for the treatment of **bronchial asthma**, **allergic rhinitis**, and **conjunctivitis**, and is marketed by Takeda Pharmaceuticals in 25 mg and 50 mg tablet formulations. [1] [3]

The drug's diverse therapeutic applications stem from its multifunctional pharmacological properties as an **anti-inflammatory agent**, **anti-allergic compound**, and **immunomodulator**. Current research interest has

expanded beyond its traditional uses to investigate potential applications in **metabolic diseases**, including type 2 diabetes, obesity, and nonalcoholic fatty liver disease (NAFLD), positioning **amlexanox** as a promising candidate for drug repurposing. [1] [2]

## Comprehensive Safety Profile

### Preclinical Safety Data

**Comprehensive toxicology studies** conducted in animal models have demonstrated a favorable preclinical safety profile for **amlexanox**. In a 6-month toxicology study using dogs, the **no observed adverse effect level (NOAEL)** was established at 10 mg/kg/day for oral administration. Notably, studies in rats administered **amlexanox** at doses as high as 300 mg/kg/day revealed **no carcinogenic effects** and **no significant impact on reproductive function** or fertility. These findings indicate a wide therapeutic margin, particularly for topical administration where systemic exposure is minimal. Additional genetic toxicology assessment using both *in vitro* (Ames test) and *in vivo* (mouse micronucleus) models showed **no mutagenic potential**, further supporting its safety profile. [1] [4]

### Human Safety and Tolerability

In human clinical trials, **amlexanox** has generally demonstrated **excellent tolerability** with a predominantly favorable safety profile. A clinical safety study involving 100 patients with aphthous ulcers who applied the 5% paste formulation four times daily for 28 consecutive days reported **no significant topical or systemic adverse effects**. This extended usage period, significantly longer than the typical 5-10 day treatment course for aphthous ulcers, provides strong evidence of its safety for short-to-medium term administration. [4]

The systemic safety profile was further evaluated in a **double-blind, randomized, placebo-controlled study** of 42 obese subjects with type 2 diabetes and nonalcoholic fatty liver disease who received oral **amlexanox** three times daily for 12 weeks. This study reported **no serious significant adverse events** attributable to the medication, demonstrating its potential safety even for longer-term systemic administration in metabolically compromised populations. Importantly, only two patients in this trial experienced a perivascular

inflammatory rash, which improved with local treatment, and both participants continued to show a favorable response to the drug despite this transient reaction. [1]

## Adverse Effects Analysis

### Local Adverse Effects

The most frequently reported adverse effects associated with **amlexanox** are **local reactions** at the application site, which are typically mild and self-limiting. Clinical trial data indicate that transient **stinging, burning, or pain** at the application site occurs in approximately **1% to 2%** of patients using the topical paste formulation. These sensations are generally described as mild and tend to diminish with continued use as the mucosal tissue adapts to the medication. [5] [6]

Less common local adverse effects include **contact mucositis** (inflammation of the mucous membrane) and the emergence of **new mouth ulcers** or the development of **white patches or sores** inside the mouth or on the lips. These reactions are reported to occur in **less than 1%** of patients based on pooled clinical trial data. The incidence of these local reactions does not appear to differ significantly between the various topical formulations (paste, adhesive tablets, or pellicles), suggesting that the active compound rather than the delivery vehicle is responsible for these effects. [5] [7] [6]

### Systemic Adverse Effects

Despite the primarily topical administration route, some systemic absorption does occur, primarily through the gastrointestinal tract following oral secretion and swallowing. The most commonly reported systemic adverse effects include:

- **Gastrointestinal effects:** Nausea and diarrhea have been reported in less than 1% of patients in clinical trials. [5] [6] [3]
- **Hypersensitivity reactions:** Although rare, cases of allergic reactions have been documented. A case report describes a 23-year-old female who developed an **eruptive skin rash** during treatment for allergic rhinitis with oral Solfa 25 mg. The diagnosis was confirmed through a positive patch test, indicating a genuine allergic response to **amlexanox** itself. [1]

- **Potential for serious reactions:** In rare instances, serious hypersensitivity reactions may occur, manifested by **hives, difficulty breathing, swelling of the face, lips, tongue, or throat**. These reactions necessitate immediate discontinuation of the medication and prompt medical attention. [5]  
[4]

Table: Summary of **Amlexanox** Adverse Effects Incidence Based on Clinical Trial Data

Adverse Effect	Incidence	Typical Severity	Management
<b>Local Reactions</b>			
Transient stinging/burning	1-2%	Mild	Self-resolving, no intervention typically needed
Contact mucositis	<1%	Mild to moderate	Consider discontinuation if severe
New mouth ulcers	<1%	Mild to moderate	Discontinuation, medical evaluation
<b>Systemic Reactions</b>			
Nausea	<1%	Mild	Typically self-limiting
Diarrhea	<1%	Mild	Typically self-limiting
Allergic skin rash	Rare	Mild to severe	Discontinuation, medical evaluation for severe cases
Anaphylactic reactions	Very rare	Severe	Immediate medical attention, discontinuation

## Special Population Safety

**Pediatric and geriatric populations** have not been extensively studied for **amlexanox** safety. The drug's labeling notes that safety and effectiveness in pediatric patients have not been established, and clinical studies did not include sufficient numbers of subjects aged 65 and over to determine whether they respond differently from younger subjects. However, post-marketing surveillance has not identified significant

differences in responses between the elderly and younger patients. Nonetheless, dose selection for elderly patients should be cautious, typically starting at the low end of the dosing range, reflecting the greater frequency of decreased hepatic, renal, or cardiac function in this population. [6] [4]

For **pregnant women**, teratology studies performed with rats and rabbits at doses up to 200 and 600 times, respectively, the projected human daily dose (on a mg/m<sup>2</sup> basis) demonstrated no adverse fetal effects. Similarly, no significant effects on peri- and postnatal development were observed in rat fetuses at doses up to 200 times the human dose. However, as with many medications, there are no adequate and well-controlled studies in pregnant women, and the drug should be used during pregnancy only if clearly needed. **Breastfeeding caution** is advised as **amlexanox** was detected in the milk of lactating rats, though human data are lacking. [4]

## Clinical Trials Summary

### Aphthous Ulcer Trials

Multiple clinical trials have investigated the efficacy and safety of **amlexanox** for the treatment of recurrent aphthous stomatitis (RAS), particularly the minor variant (MiRAU), which accounts for approximately 70% to 87% of all RAS cases. A **randomized, double-blind, vehicle-controlled, unparallel multicenter clinical trial** conducted in China enrolled 216 patients with minor recurrent aphthous ulcers who were randomized to receive either **amlexanox** oral adhesive pellicles or placebo pellicles applied four times daily for five days. The results demonstrated that **amlexanox** significantly reduced ulcer size (P=0.017 for day 4, P=0.038 for day 6) and alleviated ulcer pain (P=0.021 for day 4, P=0.036 for day 6) compared to placebo. [7]

Another similar trial with 215 subjects compared **amlexanox** oral adhesive tablets (containing 2 mg **amlexanox**) against vehicle-control tablets, showing comparable effectiveness between the two formulations with no significant differences in safety parameters. Importantly, this trial also incorporated a crossover design allowing subjective evaluation of comfort and convenience, revealing that patients preferred the pellicle formulation due to better comfort during use. No major side effects were recorded in either study, and laboratory monitoring including complete blood count, liver function tests (ALT, AST), and renal function tests (BUN, Cr) showed no clinically significant abnormalities attributable to the treatment. [8]

Pooled analysis from three controlled clinical studies evaluating 464 patients receiving **amlexanox** 5% oral paste, 465 patients receiving placebo paste, and 195 patients receiving no treatment demonstrated that **amlexanox** significantly accelerated healing of aphthous ulcers compared to both vehicle and no treatment. Specifically, the median time to complete healing was reduced by 0.7 days compared to vehicle and by 1.6 days compared to no treatment. Similarly, the median time to complete pain relief was reduced by 0.7 days compared to vehicle and by 1.3 days compared to no treatment. [4]

## Metabolic Disease Trials

The potential application of **amlexanox** in metabolic disorders represents an innovative drug repurposing opportunity based on its mechanism as a selective inhibitor of the protein kinases TBK1 and IKK $\epsilon$ . A **12-week, double-blind, randomized, placebo-controlled study** published in 2017 enrolled 42 obese patients with type 2 diabetes and nonalcoholic fatty liver disease. Participants received either oral **amlexanox** or placebo three times daily. The study demonstrated that **amlexanox** treatment resulted in **improved insulin sensitivity** and **reduced hepatic steatosis** compared to placebo. [1] [3]

A particularly interesting finding from this trial was the **bimodal response** observed among participants. Approximately 50% of treated subjects were classified as "responders" based on achieving a significant reduction in hemoglobin A1c ( $\geq 0.5\%$ ) and/or fructosamine ( $\geq 40 \mu\text{mol/L}$ ). These responders also exhibited decreased hepatic fat fraction and plasma triglyceride levels. The study reported no serious adverse events attributable to **amlexanox**, supporting its favorable safety profile even in this metabolically compromised population. [1]

Table: Key Clinical Trials of **Amlexanox** in Various Indications

Study/Reference	Design	Population	Intervention	Key Efficacy Findings	Safety Findings
Oral et al. (2017) [1]	Double-blind, randomized, placebo-controlled, 12 weeks	42 obese patients with T2DM and NAFLD	Oral amlexanox 3 times daily	Improved insulin sensitivity; reduced hepatic steatosis; bimodal	No serious adverse events; two patients had transient perivascular rash that

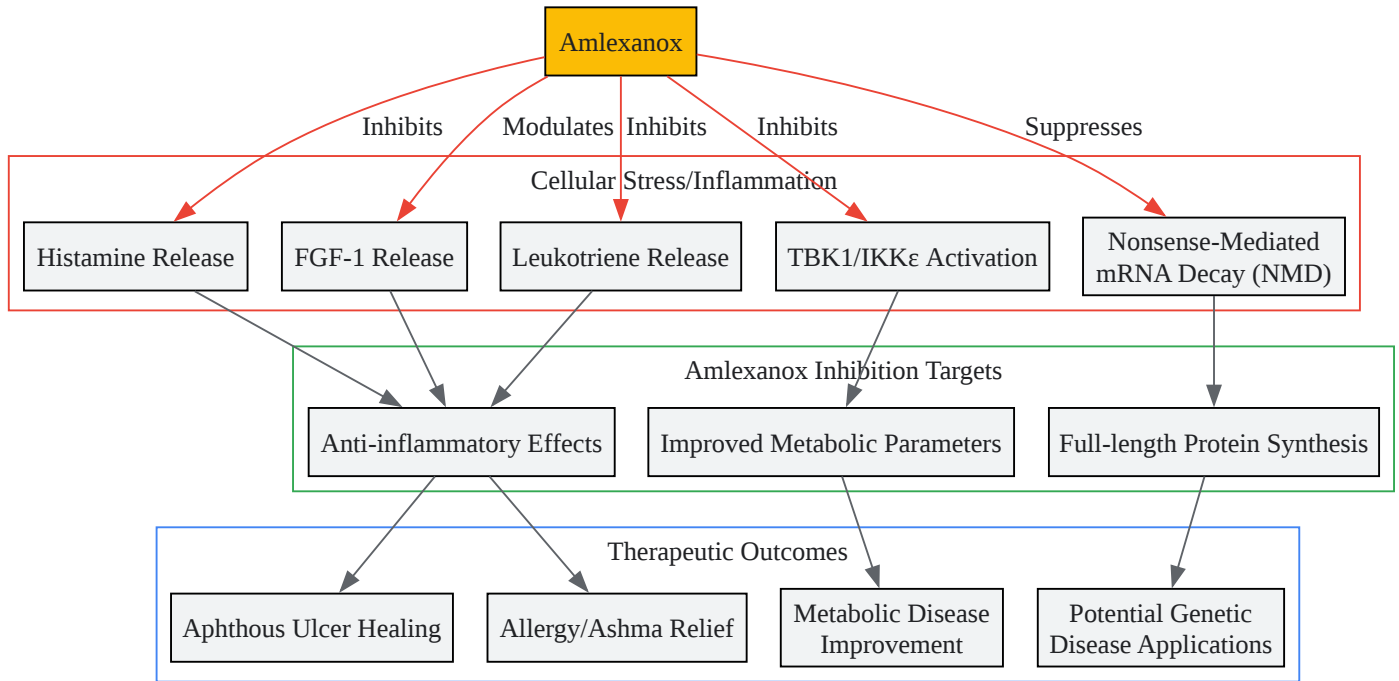
Study/Reference	Design	Population	Intervention	Key Efficacy Findings	Safety Findings
				response: ~50% responders showed significant HbA1c reduction	resolved with local treatment
<b>Chinese Cohort (2009) [7]</b>	Randomized, double-blind, vehicle-controlled, multicenter	216 patients with minor RAU	Amlexanox oral adhesive pellicles 4 times daily for 5 days	Significant reduction in ulcer size (Day 4: P=0.017; Day 6: P=0.038) and pain (Day 4: P=0.021; Day 6: P=0.036)	No major side effects; no significant lab abnormalities
<b>Bell (2005) Review [3]</b>	Review of 4 double-blind RCTs	Patients with recurrent aphthous ulcers	Amlexanox 5% paste 4 times daily	Consistent acceleration of ulcer healing across all trials; significant pain reduction	Minimal local adverse effects; low discontinuation rates due to side effects

## Mechanism of Action and Signaling Pathways

**Amlexanox** exhibits a **multimodal mechanism of action** that contributes to its diverse therapeutic applications across different disease states. The drug functions primarily as an **anti-inflammatory** and **anti-allergic agent** through several distinct pathways:

- **Histamine and Leukotriene Inhibition:** **Amlexanox** potently inhibits the formation and/or release of inflammatory mediators, including histamine and leukotrienes, from mast cells, neutrophils, and mononuclear cells. This activity is particularly relevant to its anti-allergic effects in conditions like asthma and allergic rhinitis, as well as its therapeutic benefits in aphthous ulcers. [1] [4]
- **TBK1 and IKK $\epsilon$  Inhibition:** A significant mechanistic aspect of **amlexanox** is its selective inhibition of the non-canonical I $\kappa$ B kinases TANK-binding kinase 1 (TBK1) and I $\kappa$ B kinase-epsilon (IKK $\epsilon$ ). These kinases are involved in chronic low-grade inflammation associated with metabolic diseases. By inhibiting these kinases, **amlexanox** downregulates immune system activity and attenuates downstream TBK1 signaling, including phosphorylation of IRF3 and AKT. [1]
- **Fibroblast Growth Factor Modulation:** **Amlexanox** binds to fibroblast growth factor 1 (FGF-1), increasing its conformational stability and sterically blocking Cu<sup>2+</sup>-induced oxidation, which normally leads to FGF-1 activation. This interaction may contribute to the drug's effects on cellular repair processes. [2]
- **Nonsense-Mediated mRNA Decay Suppression:** Interestingly, **amlexanox** has been found to suppress nonsense-mediated mRNA decay (NMD), leading to increased levels of nonsense-containing mRNAs and synthesis of full-length functional protein. This activity suggests potential applications in diseases caused by nonsense mutations, such as certain forms of cystic fibrosis. [1]

The following diagram illustrates the key signaling pathways affected by **amlexanox**:



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## **Amlexanox** Multimodal Mechanism of Action Diagram

This multifaceted mechanism underpins the diverse therapeutic potential of **amlexanox** across seemingly unrelated conditions, from local inflammatory conditions like aphthous ulcers to systemic metabolic disorders.

## Formulations and Pharmacokinetics

### Available Formulations

**Amlexanox** has been developed in several distinct formulations tailored to different clinical applications:

- **5% Oral Paste:** This formulation contains 50 mg of **amlexanox** per gram of beige-colored adhesive paste base, which includes excipients such as benzyl alcohol, gelatin, glyceryl monostearate, mineral oil, pectin, petrolatum, and sodium carboxymethylcellulose. The paste is designed to adhere to the oral mucosa for localized drug delivery. [4]
- **Oral Adhesive Tablets:** These formulations contain 2 mg of **amlexanox** in a mucoadhesive base consisting of carboxymethyl cellulose (CMC), hydroxypropylmethyl cellulose (HPMC), carbomer, and magnesium stearate. These tablets are designed to adhere directly to the ulcer surface for sustained local drug release. [7] [8]
- **Oral Adhesive Pellicles:** Similar in composition to the adhesive tablets, these lamellar white pellicles also contain 2 mg of **amlexanox** with the same excipient base, offering an alternative delivery system that some patients find more comfortable. [7]
- **Oral Tablets:** In Japan, **amlexanox** is marketed as 25 mg and 50 mg tablets by Takeda Pharmaceuticals for systemic administration in asthma and allergic conditions. [1]

## Pharmacokinetic Profile

The pharmacokinetic properties of **amlexanox** have been characterized following both topical and systemic administration:

- **Absorption:** When applied topically to aphthous ulcers, **amlexanox** is primarily absorbed through the gastrointestinal tract after oral secretion and swallowing, with minimal direct absorption through the ulcerated tissue itself. Following a single oral application of 100 mg of paste (containing 5 mg **amlexanox**), peak serum concentrations of approximately 120 ng/mL are achieved within  $2.4 \pm 0.9$  hours. [4]
- **Distribution:** The volume of distribution has not been precisely quantified in available literature, and protein binding characteristics remain unspecified. [2]
- **Metabolism:** **Amlexanox** undergoes hepatic metabolism primarily via hydroxylation followed by conjugation, producing hydroxylated and conjugated metabolites. [2]

- **Elimination:** The elimination half-life is approximately  $3.5 \pm 1.1$  hours in healthy individuals, with about 17% of the administered dose excreted in urine as unchanged **amlexanox** and its metabolites. With multiple applications four times daily, steady-state concentrations are achieved within one week, with no significant accumulation observed during continuous use for up to four weeks. [2] [4]

## Conclusion and Future Directions

**Amlexanox** presents a compelling pharmacological profile characterized by a **favorable safety record** and **multimodal mechanism of action** that underpins its diverse therapeutic applications. The extensive clinical trial data across multiple formulations and patient populations consistently demonstrate that **amlexanox** is **well-tolerated** with predominantly mild, transient adverse effects limited primarily to local reactions at the application site. The minimal systemic absorption of topical formulations contributes to their excellent safety profile, while even oral administration in metabolic studies has shown acceptable tolerability with no serious adverse events attributable to the drug.

The **repurposing potential** of **amlexanox** for metabolic diseases represents one of the most promising future directions for this compound. Its mechanism as a selective TBK1 and IKK $\epsilon$  inhibitor positions it uniquely to address the chronic inflammatory component of obesity, type 2 diabetes, and nonalcoholic fatty liver disease. The bimodal response observed in clinical trials suggests the potential for personalized medicine approaches, where specific patient subsets might derive particular benefit from **amlexanox** therapy.

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